molecular formula C13H19NO2 B13413068 Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester

Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester

Cat. No.: B13413068
M. Wt: 221.29 g/mol
InChI Key: FMQXBLNXUDYKRW-UHFFFAOYSA-N
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Description

Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester, also known as ethyl 2-[(1-phenylpropan-2-yl)amino]acetate, is a chemical compound with the molecular formula C13H19NO2. It is a derivative of glycine ester and features a phenylethyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester typically involves the reaction of glycine ethyl ester with 1-methyl-2-phenylethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions often require reagents like alkyl halides and appropriate solvents.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in studies involving protein modification and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The phenylethyl group enhances its binding affinity to certain targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent.

    Methyl butyrate: Known for its fruity aroma and used in flavorings.

    Ethyl benzoate: Used in perfumes and as a flavoring agent.

Uniqueness

Ethyl N-(1-Methyl-2-phenylethyl)glycine Ester stands out due to its unique structure, which combines the properties of glycine esters and phenylethylamines. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-(1-phenylpropan-2-ylamino)acetate

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)10-14-11(2)9-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3

InChI Key

FMQXBLNXUDYKRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(C)CC1=CC=CC=C1

Origin of Product

United States

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